molecular formula C13H10N6OS B14919363 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile

Cat. No.: B14919363
M. Wt: 298.33 g/mol
InChI Key: RFWKCWCIAVDKDF-UHFFFAOYSA-N
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Description

This compound features a [1,2,4]triazolo[4,3-a]pyrimidine core substituted with amino (5-position) and hydroxy (7-position) groups. A sulfanyl (-S-) methyl linker connects the core to a benzonitrile moiety.

Properties

Molecular Formula

C13H10N6OS

Molecular Weight

298.33 g/mol

IUPAC Name

4-[(5-amino-7-oxo-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanylmethyl]benzonitrile

InChI

InChI=1S/C13H10N6OS/c14-6-8-1-3-9(4-2-8)7-21-13-18-17-12-16-11(20)5-10(15)19(12)13/h1-5H,7,15H2,(H,16,17,20)

InChI Key

RFWKCWCIAVDKDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CSC2=NN=C3N2C(=CC(=O)N3)N)C#N

solubility

14.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile typically involves the annulation of a triazole ring to a pyrimidine moiety. One common method is the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides . Another approach involves the Dimroth rearrangement, which is a useful process for synthesizing structurally diverse triazolopyrimidines .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Formation of the Triazolo-Pyrimidine Core

The triazolo[4,3-a]pyrimidine system is typically synthesized via cyclization reactions. One approach involves reacting diaminopyrimidines with suitable reagents to form the fused triazole ring. For example:

  • Cycloaddition reactions : Carbonyl azides react with diaminopyrimidines to form fused triazo-pyrimidines under basic conditions .

  • Nucleophilic aromatic substitution : Chlorinated pyrimidine intermediates may undergo substitution with amino groups to form the triazolo-pyrimidine structure .

Coupling to Benzonitrile

The benzonitrile moiety is typically introduced through coupling reactions:

  • S-alkylation : Reaction of the sulfanyl group with a benzyl halide or cyanide derivative under basic conditions .

  • Ullmann-type coupling : Copper-mediated coupling of the sulfanyl group with aryl halides .

Cyclization for Triazolo-Pyrimidine Formation

The triazolo-pyrimidine system forms via intramolecular cyclization of intermediates such as diaminopyrimidines. For example:

  • Carbonyl azide condensation : Reaction of a carbonyl azide with a diaminopyrimidine under basic conditions generates the triazole ring through a -dipolar cycloaddition .

  • Nucleophilic aromatic substitution : Chlorinated pyrimidines react with hydrazine derivatives to form the triazole ring .

Benzonitrile Coupling

The benzonitrile moiety is attached via:

  • S-alkylation : Reaction of the sulfanyl group with benzyl halides or cyanides in the presence of a base (e.g., NaOH) .

  • Ullmann coupling : Copper-catalyzed coupling of the sulfanyl group with aryl halides to form the methylbenzonitrile linkage .

Reaction Conditions and Functional Group Tolerance

The synthesis tolerates diverse functional groups, including hydroxyl, amino, and nitrile moieties. For instance:

  • Chlorination : Conducted at elevated temperatures (70–90°C) in acetonitrile .

  • Cycloaddition : Performed under reflux in ethanol or DMF .

  • Coupling : Requires mild conditions (25–50°C) to avoid side reactions .

Structural and Mechanistic Insights

The compound’s unique triazolo-pyrimidine-sulfanyl-benzonitrile structure enables dual reactivity:

  • Triazolo-pyrimidine core : Prone to nucleophilic aromatic substitution due to electron-deficient rings .

  • Sulfanyl group : Acts as a nucleophile or leaving group, facilitating coupling or substitution .

Scientific Research Applications

4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit enzymes like CDK2, which are involved in cell cycle regulation . This inhibition can lead to altered cell cycle progression and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Research Findings and Implications

  • Bioactivity trends : Benzonitrile-containing analogs (e.g., ) show antifungal activity, suggesting the target compound may share similar applications.
  • Substituent effects: Hydroxy/amino groups (target compound) vs. chloro/oxo () influence solubility and target selectivity.
  • Synthetic flexibility : Thioether linkers enable modular synthesis, as seen in and , facilitating rapid analog generation.

Biological Activity

The compound 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. Its unique structural features allow it to interact with various biological targets, leading to diverse pharmacological effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C12H10N6O2S
  • Molecular Weight : 286.31 g/mol
  • IUPAC Name : 4-{[(5-amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes and interfere with cellular pathways. Research indicates that it may exert its effects by:

  • Enzyme Inhibition : Binding to the active sites of enzymes involved in nucleic acid synthesis and cell proliferation.
  • Antiviral Activity : Disrupting viral replication processes.
  • Anticancer Properties : Inducing apoptosis in cancer cells through modulation of signaling pathways.

Biological Activity Overview

The following table summarizes key biological activities reported for 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile:

Activity Type Description Reference
AntiviralInhibits viral replication in vitro.
AnticancerInduces apoptosis in various cancer cell lines.
Enzyme InhibitionInhibits specific kinases involved in cell signaling.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antiviral Studies :
    • A study demonstrated that the compound effectively inhibited the replication of certain viruses by targeting their polymerases. The mechanism involved competitive inhibition at the active site, leading to reduced viral load in treated cells.
  • Anticancer Activity :
    • In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a significant decrease in cell viability. Flow cytometry analysis indicated that apoptosis was induced through both intrinsic and extrinsic pathways.
  • Enzyme Interaction Studies :
    • Molecular docking studies revealed that 4-{[(5-Amino-7-hydroxy[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]methyl}benzonitrile binds effectively to several kinases, suggesting potential for use as a targeted therapy in kinase-driven cancers.

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